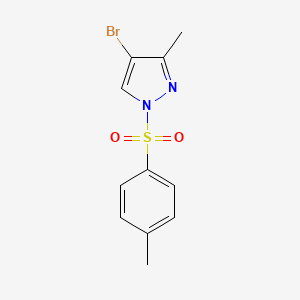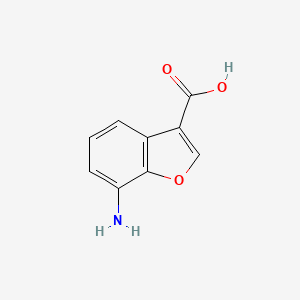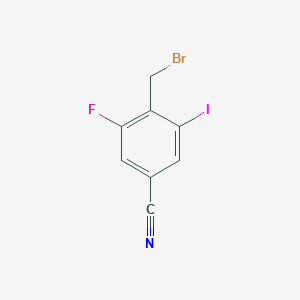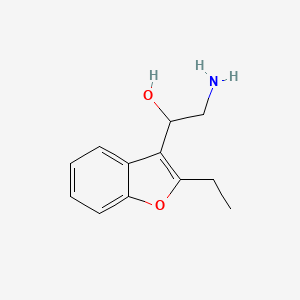
2-(Thiophen-2-yl)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)oxazol-5(4H)-one is a heterocyclic compound that features both a thiophene ring and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-2-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.
Aplicaciones Científicas De Investigación
2-(Thiophen-2-yl)oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-2-yl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The thiophene and oxazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
2-(Thiophen-2-yl)oxazol-5(4H)-one can be compared with other similar heterocyclic compounds, such as:
2-(Furan-2-yl)oxazol-5(4H)-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)oxazol-5(4H)-one: Contains a pyridine ring instead of a thiophene ring.
2-(Benzothiophen-2-yl)oxazol-5(4H)-one: Features a benzothiophene ring, which is a fused ring system.
The uniqueness of this compound lies in its specific electronic and steric properties conferred by the thiophene and oxazole rings, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H5NO2S |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
2-thiophen-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H5NO2S/c9-6-4-8-7(10-6)5-2-1-3-11-5/h1-3H,4H2 |
Clave InChI |
AEIDYCBANJKKEH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OC(=N1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


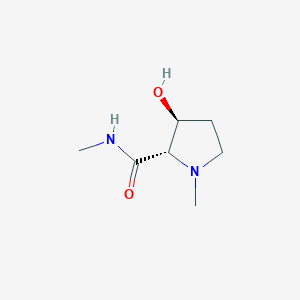
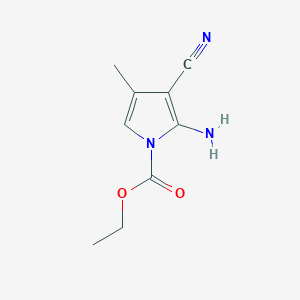
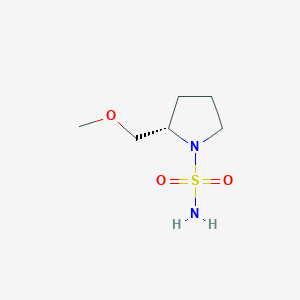
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
